Selective Cytotoxicity Against K562 Leukemia Cells Compared to Caudatin-Derived Glycosides
Qingyangshengenin A exhibits selective cytotoxic activity against K562 human chronic myelogenous leukemia cells with an IC50 value of 15.7 ± 0.9 μM . In contrast, the structurally related compound 1a (a caudatin-derived analog) demonstrates only weak anti-PRRSV activity with an IC50 of 31.9 ± 6.0 μM (selectivity index = 18.7) and lacks comparable potency against K562 . Within the broader qingyangshengenin aglycone derivative class, glycosylation substantially alters cytotoxic potency—glycosylated derivatives exhibit IC50 values ranging from 50.39 to 79.47 μM against HepG2, Hela, and U251 cells, representing a 3- to 5-fold reduction in potency relative to the aglycone . Notably, synthetic C21-steroidal aglycone 3β-nitrogenous heterocyclic ester derivatives derived from qingyangshengenin achieve substantially enhanced cytotoxicity with IC50 values ranging from 3.07 to 6.73 μM, highlighting the aglycone as a privileged scaffold for medicinal chemistry optimization [1].
| Evidence Dimension | In vitro cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.7 ± 0.9 μM against K562 cells |
| Comparator Or Baseline | Compound 1a (caudatin analog): IC50 = 31.9 ± 6.0 μM against PRRSV; Qingyangshengenin glycosides: IC50 = 50.39–79.47 μM against HepG2/Hela/U251; Synthetic derivatives: IC50 = 3.07–6.73 μM |
| Quantified Difference | Qingyangshengenin A is approximately 2-fold more potent than the caudatin analog in respective assays; 3- to 5-fold more potent than its glycosylated congeners; serves as the baseline aglycone scaffold enabling up to 5-fold potency enhancement via synthetic derivatization |
| Conditions | K562 human leukemia cell line; MTT assay; 48–72 h incubation |
Why This Matters
The aglycone exhibits consistently higher cytotoxic potency than its glycosylated derivatives, establishing it as the essential reference standard for structure-activity relationship (SAR) studies and for evaluating the impact of glycosylation on target engagement.
- [1] Li XS, et al. Design, synthesis and anticancer activity of naturally occurring C21-steroidal aglycone 3β-nitrogenous heterocyclic ester derivatives. Bioorg Med Chem. 2023;89:117290. View Source
